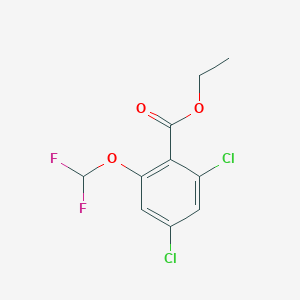
3,5-Dichloro-4-(difluoromethoxy)benzoic acid
Overview
Description
“3,5-Dichloro-4-(difluoromethoxy)benzoic acid” is a chemical compound with the molecular formula C8H4Cl2F2O3 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . The compound has two chlorine atoms and a difluoromethoxy group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with two chlorine atoms and a difluoromethoxy group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound .Physical And Chemical Properties Analysis
The compound “this compound” is a solid . The molecular weight of the compound is 257.02 . Other physical and chemical properties such as solubility and melting point are not mentioned in the available resources.Scientific Research Applications
Gut Function Regulation by Benzoic Acid Derivatives
Benzoic acid, a compound structurally similar to 3,5-Dichloro-4-(difluoromethoxy)benzoic acid, has been widely recognized for its antibacterial and antifungal properties, particularly in food and feed additives. Research has demonstrated that benzoic acid can positively influence gut functions, such as digestion, absorption, and barrier functions, by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration may harm gut health by altering redox status. This area of research, particularly using piglets and porcine intestinal epithelial cells as models, underscores the potential of benzoic acid derivatives in improving gut health, suggesting a similar potential for this compound derivatives (Mao, Yang, Chen, Yu, & He, 2019).
Environmental and Biological Degradation Studies
Research into the degradation processes of related compounds, such as nitisinone (NTBC), highlights the importance of understanding the stability and degradation pathways of chemicals like this compound. NTBC's degradation studies reveal the formation of stable by-products under various conditions, offering insights into the environmental and biological fate of similar compounds. This knowledge is crucial for assessing the potential risks and benefits of such compounds in medical applications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Fluoroalkylether Compounds in Environmental Monitoring
Studies on fluoroalkylether compounds, which share a structural resemblance to this compound, have been conducted to understand their environmental presence and impact. The research on compounds like F-53B, Gen-X, and ADONA has filled knowledge gaps regarding the environmental fate and effects of these substances. The advancements in analytical techniques, especially in high-resolution mass spectrometry, have facilitated the identification and monitoring of such compounds, underscoring the importance of continuous research in detecting and understanding the environmental implications of novel chemical entities (Munoz, Liu, Duy, & Sauvé, 2019).
Safety and Hazards
properties
IUPAC Name |
3,5-dichloro-4-(difluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O3/c9-4-1-3(7(13)14)2-5(10)6(4)15-8(11)12/h1-2,8H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYKXFVPPMNYCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















